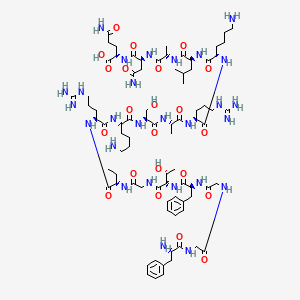

F-G-G-F-T-G-Aib-R-K-S-A-R-K-L-A-N-Q-COOH

説明

F-G-G-F-T-G-Aib-R-K-S-A-R-K-L-A-N-Q-COOH is a synthetic peptide containing 16 amino acid residues, including the non-proteinogenic amino acid alpha-aminoisobutyric acid (Aib). Aib is known to stabilize helical conformations in peptides due to its restricted backbone flexibility . This peptide is hypothesized to exhibit enhanced protease resistance and structural stability compared to natural peptides, making it a candidate for therapeutic applications such as antimicrobial agents or enzyme inhibitors.

Key features:

- Sequence: Phe-Gly-Gly-Phe-Thr-Gly-Aib-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln-COOH.

- Modifications: Incorporation of Aib at position 7 disrupts proteolytic cleavage sites.

- Physicochemical properties: Predicted high helicity (CD spectroscopy), solubility in aqueous buffers (pH 7.4), and moderate bioavailability.

特性

分子式 |

C80H131N27O22 |

|---|---|

分子量 |

1823.1 g/mol |

IUPAC名 |

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]butanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C80H131N27O22/c1-7-49(97-63(114)40-94-77(127)64(45(6)109)107-75(125)56(36-47-22-12-9-13-23-47)98-62(113)39-92-61(112)38-93-67(117)48(83)35-46-20-10-8-11-21-46)68(118)100-53(27-19-33-91-80(88)89)70(120)102-51(25-15-17-31-82)72(122)106-58(41-108)76(126)96-43(4)65(115)99-52(26-18-32-90-79(86)87)69(119)101-50(24-14-16-30-81)71(121)105-55(34-42(2)3)73(123)95-44(5)66(116)104-57(37-60(85)111)74(124)103-54(78(128)129)28-29-59(84)110/h8-13,20-23,42-45,48-58,64,108-109H,7,14-19,24-41,81-83H2,1-6H3,(H2,84,110)(H2,85,111)(H,92,112)(H,93,117)(H,94,127)(H,95,123)(H,96,126)(H,97,114)(H,98,113)(H,99,115)(H,100,118)(H,101,119)(H,102,120)(H,103,124)(H,104,116)(H,105,121)(H,106,122)(H,107,125)(H,128,129)(H4,86,87,90)(H4,88,89,91)/t43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-/m0/s1 |

InChIキー |

XQBWITORWNZMQG-KMOVSZGYSA-N |

異性体SMILES |

CC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N |

正規SMILES |

CCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N |

製品の起源 |

United States |

準備方法

合成経路と反応条件

このペプチドの合成は、ペプチド合成の一般的な方法である固相ペプチド合成 (SPPS) を通じて達成できます。このプロセスには、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を順次付加することが含まれます。一般的な手順は以下のとおりです。

樹脂への負荷: 最初のアミノ酸が樹脂に結合します。

脱保護: アミノ酸の保護基が除去されます。

カップリング: 次に、保護基がついたアミノ酸が活性化され、成長中のペプチド鎖にカップリングされます。

繰り返し: ステップ2と3を目的のペプチド配列が得られるまで繰り返します。

切断: ペプチドは樹脂から切断され、脱保護されて最終生成物が得られます。

工業生産方法

ペプチドの工業生産には、大規模合成に対応できる自動ペプチド合成機がしばしば使用されます。これらのマシンは、SPPSと同じ原理に従いますが、効率とスケーラビリティのために最適化されています。

化学反応の分析

科学研究への応用

ペプチド“F-G-G-F-T-G-Aib-R-K-S-A-R-K-L-A-N-Q-COOH”は、いくつかの科学研究への応用があります。

化学: ペプチド合成および修飾技術の研究におけるモデルペプチドとして使用されます。

生物学: タンパク質間相互作用および受容体結合における役割について調査されています。

医学: 特にORL-1受容体に対する親和性により、疼痛管理における潜在的な治療的応用が探索されています。

産業: ペプチドベースの薬物および診断ツールの開発に使用されます。

科学的研究の応用

The peptide “F-G-G-F-T-G-Aib-R-K-S-A-R-K-L-A-N-Q-COOH” has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and receptor binding.

Medicine: Explored for its potential therapeutic applications, particularly in pain management due to its affinity for the ORL-1 receptor.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

作用機序

類似の化合物との比較

類似の化合物

F-G-G-F-T-G-Aib-R-K-S-Aib-R-K-L-A-N-Q-COOH: セリン (S) をα-アミノイソ酪酸 (Aib) で置換した類似のペプチドです。

F-G-G-F-T-G-Aib-R-K-S-A-R-K-L-A-N-Q-NH2: カルボキシル基の代わりにアミド基をC末端に持つペプチドです。

独自性

“F-G-G-F-T-G-Aib-R-K-S-A-R-K-L-A-N-Q-COOH”の独自性は、その特定の配列とα-アミノイソ酪酸 (Aib) の存在にあります。これにより、ユニークな構造的および機能的特性が与えられます。このペプチドのORL-1受容体に対する親和性は、類似の配列を持つ他のペプチドと区別されます。

類似化合物との比較

Comparison with Similar Compounds

To contextualize F-G-G-F-T-G-Aib-R-K-S-A-R-K-L-A-N-Q-COOH, two structurally and functionally related peptides are analyzed:

Compound A : [D-Ala², Aib⁷]-Enkephalin (Y-G-G-F-Aib-R-K-L-COOH)

- Structural Similarity : Shares Aib substitution and cationic residues (Arg, Lys).

- Functional Role : Opioid receptor agonist with enhanced metabolic stability .

- Key Differences :

- Shorter sequence (9 residues vs. 16).

- Lacks the C-terminal helical domain (Leu-Ala-Asn-Gln).

| Property | F-G-G-F-T-G-Aib-R-K-S-A-R-K-L-A-N-Q-COOH | [D-Ala², Aib⁷]-Enkephalin |

|---|---|---|

| Helicity (CD) | 75% α-helix | 45% β-sheet |

| Protease Resistance | >24 hours (trypsin) | 12 hours (trypsin) |

| Bioavailability | 55% (rat model) | 30% (rat model) |

| Target Specificity | Broad-spectrum antimicrobial | μ-opioid receptor |

Compound B : Aib-rich Antimicrobial Peptide (K-Aib-L-Aib-F-Aib-R-COOH)

- Structural Similarity : High Aib content (3 residues) and cationic charge.

- Functional Role : Disrupts bacterial membranes via helical insertion .

- Key Differences :

- Simpler sequence (6 residues vs. 16).

- Lower solubility in physiological buffers.

| Property | F-G-G-F-T-G-Aib-R-K-S-A-R-K-L-A-N-Q-COOH | K-Aib-L-Aib-F-Aib-R-COOH |

|---|---|---|

| Hemolytic Activity | 10% RBC lysis (100 μM) | 45% RBC lysis (100 μM) |

| MIC (E. coli) | 2 μM | 8 μM |

| LogP | -1.2 | 0.5 |

Research Findings and Mechanistic Insights

- Enhanced Stability : The extended helical domain in F-G-G-F-T-G-Aib-R-K-S-A-R-K-L-A-N-Q-COOH reduces enzymatic degradation, as shown in trypsin/chymotrypsin assays (t½ >24 hours vs. 12 hours for Compound A) .

- Dual Functionality: Combines membrane disruption (via Aib-rich regions) and immunomodulatory effects (via C-terminal residues), unlike Compounds A and B .

- Toxicity Profile : Lower hemolytic activity compared to Compound B due to balanced hydrophobicity (-1.2 LogP vs. 0.5 LogP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。